Quinamine

Description

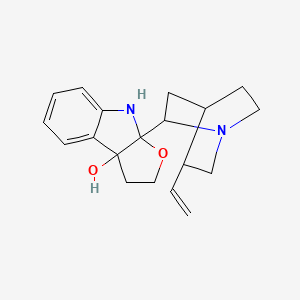

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3a-(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24N2O2/c1-2-13-12-21-9-7-14(13)11-17(21)19-18(22,8-10-23-19)15-5-3-4-6-16(15)20-19/h2-6,13-14,17,20,22H,1,7-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALNKTVLUDWIWIH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C34C(CCO3)(C5=CC=CC=C5N4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871638 | |

| Record name | 8a-(5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871638 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77549-88-3, 464-85-7 | |

| Record name | 3aH-Furo(2,3-b)indol-3a-ol, 8a-(5-ethenyl-1-azabicyclo(2.2.2)oct-2-yl)-2,3,8,8a-tetrahydro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077549883 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3aH-Furo[2,3-b]indol-3a-ol, 8a-[(1S,2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]oct-2-yl]-2,3,8,8a-tetrahydro-, (3aR,8aS)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 8a-(5-vinyl-1-azabicyclo[2.2.2]oct-2-yl)-2,3,8,8a-tetrahydro-3aH-furo[2,3-b]indol-3a-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.690 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Natural Occurrence and Advanced Isolation Methodologies for Quinamine

State-of-the-Art Extraction and Purification Techniques for Quinamine (B119162)

Optimization of Yields and Stereochemical Purity in Isolation

The optimization of yields and the maintenance of stereochemical purity are paramount in the isolation of complex natural products like this compound, which possesses multiple chiral centers nih.govresearchgate.net. Research into the extraction of Cinchona alkaloids provides insights into achieving higher yields and preserving the integrity of these compounds.

Optimization of Yields in Isolation

Studies on the extraction of quinine (B1679958), a major Cinchona alkaloid, demonstrate the potential for optimizing yields through advanced methodologies. For instance, Microwave-Assisted Extraction (MAE) and Ultrasound-Assisted Extraction (UAE) have shown improved efficiencies compared to traditional methods. Optimized MAE conditions for quinine extraction from Cinchona officinalis bark, using 65% ethanol (B145695) at 130 °C for 34 minutes, achieved a maximum yield of 3.93 ± 0.11 mg/g. Ultrasound-Assisted Extraction, under conditions of 61% ethanol at 25 °C for 15 minutes, provided a slightly lower but faster yield of 2.81 ± 0.04 mg/g mdpi.comresearchgate.net. These findings highlight the importance of solvent concentration, temperature, and extraction time as critical parameters for maximizing alkaloid recovery.

For comparative purposes, traditional Soxhlet extraction, when optimized with methanol (B129727) modified with 20% (v/v) diethylamine, yielded 2.202% quinine by dry weight, demonstrating that solvent selection and modification are crucial for effective extraction mdpi.com. The application of such optimized parameters, including solvent polarity, pH control, and extraction duration, is directly transferable to enhancing the isolation yield of this compound from its natural sources.

The following table illustrates typical optimized extraction parameters and their corresponding yields for quinine, serving as a reference for Cinchona alkaloid isolation:

| Extraction Method | Solvent Composition | Temperature (°C) | Time (min) | Yield (mg/g dry weight) | Source |

| MAE | 65% Ethanol | 130 | 34 | 3.93 ± 0.11 | mdpi.comresearchgate.net |

| UAE | 61% Ethanol | 25 | 15 | 2.81 ± 0.04 | mdpi.comresearchgate.net |

| Soxhlet | Methanol + 20% Diethylamine | Boiling Point | 600 (10 h) | 2.202% (dry weight) | mdpi.com |

Stereochemical Purity in Isolation

This compound possesses a defined stereochemistry, specifically (3aS,8bR)-3a-[(2S,4S,5R)-5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-2,4-dihydro-1H-furo[2,3-b]indol-8b-ol nih.gov. The Cinchona alkaloids are known for their multiple chiral centers, and maintaining their stereochemical integrity during isolation is crucial. The inherent diastereoisomeric relationship among some Cinchona alkaloids, such as quinine and quinidine (B1679956), facilitates their chromatographic separation, underscoring the importance of precise separation techniques researchgate.net.

High-Performance Liquid Chromatography (HPLC) plays a pivotal role in ensuring and assessing the stereochemical purity of isolated alkaloids. HPLC methods are routinely employed to identify and quantify related impurities, thereby verifying the purity of the target compound researchgate.net. However, challenges exist, such as strong silanophilic interactions between Cinchona alkaloids and ODS column surfaces in reversed-phase HPLC, which can lead to poor peak shape and resolution. Addressing these interactions through careful mobile phase selection and column chemistry is essential for achieving high-resolution separations and, consequently, high stereochemical purity researchgate.net.

While specific detailed research findings on the optimization of stereochemical purity solely for this compound's natural isolation are limited in the provided sources, the broader context of Cinchona alkaloid chemistry and synthetic methodologies involving this compound-like structures emphasizes rigorous control. In synthetic chemistry, reactions involving para-quinamines have demonstrated the ability to achieve "perfect diastereoselectivities" (e.g., >20:1 dr) and high enantiomeric enrichment, with analytical techniques like 1H NMR used to determine diastereomeric ratios researchgate.netmdpi.comunamur.be. This highlights that precise control over reaction conditions and advanced analytical validation are critical for compounds with complex stereochemistry, principles that are equally vital in the isolation of natural this compound.

Elucidation of Quinamine S Chemical Structure and Stereochemistry

Spectroscopic Approaches for Quinamine (B119162) Structural Determination

Spectroscopic methods are fundamental to organic structure elucidation, providing distinct insights into the molecular framework, functional groups, and connectivity.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, encompassing both one-dimensional (1D) and two-dimensional (2D) techniques, is a cornerstone in the elucidation of complex organic molecules like this compound. Proton NMR (¹H NMR) provides information on the number, chemical environment, and connectivity of hydrogen atoms through chemical shifts and coupling patterns lehigh.edu. Carbon-13 NMR (¹³C NMR) reveals the carbon skeleton, indicating different types of carbon atoms (e.g., aliphatic, aromatic, quaternary) lehigh.eduasahilab.co.jp.

For a complex alkaloid such as this compound, 2D NMR experiments are crucial for establishing through-bond and through-space correlations. Correlated Spectroscopy (COSY) identifies protons that are coupled to each other, revealing adjacent proton environments nih.gov. Heteronuclear Single Quantum Coherence (HSQC) correlates protons with the carbons to which they are directly attached, providing a direct assignment of ¹H and ¹³C signals asahilab.co.jpresearchgate.net. Heteronuclear Multiple Bond Correlation (HMBC) identifies long-range (typically 2-4 bond) correlations between protons and carbons, which is invaluable for piecing together the molecular skeleton, particularly across quaternary carbons and heteroatoms asahilab.co.jpresearchgate.net. The application of these techniques to quinoline (B57606) alkaloids, a class to which this compound belongs, allows for the comprehensive mapping of the carbon-hydrogen framework and the precise assignment of each atom within the complex ring systems nih.govnih.gov.

Mass Spectrometry (MS) is indispensable for determining the molecular weight and elemental composition of a compound, as well as providing structural insights through fragmentation analysis. High-Resolution Mass Spectrometry (HRMS) precisely determines the exact mass of the molecular ion, allowing for the unambiguous assignment of the molecular formula. For this compound, HRMS would confirm its molecular formula of C₁₉H₂₄N₂O₂ nih.govdrugfuture.com.

Tandem Mass Spectrometry (MS/MS) or Collision-Induced Dissociation (CID) experiments involve fragmenting the molecular ion or selected precursor ions and analyzing the resulting product ions. The fragmentation patterns are characteristic of the molecule's structure, providing clues about its substructures and connectivity nih.govmdpi.com. For quinoline alkaloids, fragmentation often involves cleavages within the quinoline ring system and the quinuclidine (B89598) moiety, as well as losses of small neutral molecules. Analyzing these characteristic fragments allows for the deduction of structural features and validation of proposed structures rsc.orgresearchgate.net.

Infrared (IR) spectroscopy is used to identify the characteristic functional groups present in a molecule by detecting the vibrations of molecular bonds lehigh.edu. For this compound (C₁₉H₂₄N₂O₂), IR spectroscopy would reveal absorption bands corresponding to specific functional groups, such as the O-H stretch from the hydroxyl group, C-H stretches from aliphatic and aromatic regions, C=C stretches from the aromatic rings and the vinyl group, and C-N stretches from the nitrogen-containing heterocyclic systems nih.govrsc.org.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule, particularly useful for compounds containing chromophores like aromatic rings or conjugated systems microbenotes.com. This compound exhibits characteristic UV absorption maxima in methanol (B129727) at 242 nm (log ε 3.93) and 301 nm (log ε 3.39) drugfuture.com. These absorption bands are indicative of the indole (B1671886) and quinoline-like chromophores present in the this compound structure, providing evidence for the presence of these conjugated systems drugfuture.comresearchgate.net.

X-ray Crystallography for Absolute Stereochemical Assignment and Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline molecule, including its bond lengths, bond angles, and absolute stereochemical configuration nih.govchem-soc.si. For chiral molecules like this compound, X-ray diffraction can unambiguously assign the absolute configuration of all stereogenic centers researchgate.netmit.edu. This is achieved through the phenomenon of anomalous dispersion (or anomalous scattering), where the scattering of X-rays by heavier atoms in the crystal deviates from normal scattering, creating measurable differences in the intensities of Friedel pairs (hkl and -h-k-l reflections) mit.edunih.gov. While historically requiring heavier atoms, modern techniques and improved instrumentation allow for absolute configuration determination even with lighter atoms like oxygen, provided high-quality crystals are available mit.edu. The precise spatial arrangement and conformation of the molecule in the solid state are revealed, offering critical insights into its rigid framework and the relative orientations of its different parts nih.gov.

Chiroptical Spectroscopy (e.g., Circular Dichroism, Optical Rotatory Dispersion) for Chirality Determination

This compound is an optically active compound, as evidenced by its specific optical rotation. Its reported specific rotation values are +116° or +104° (c = 0.5 in alcohol) drugfuture.com. Chiroptical spectroscopies, such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), are powerful tools for characterizing the chirality of molecules and, in some cases, for assigning absolute configuration.

Optical Rotatory Dispersion (ORD) measures the change in optical rotation as a function of wavelength mgcub.ac.inwikipedia.orgleidenuniv.nl. Circular Dichroism (CD) measures the differential absorption of left and right circularly polarized light by a chiral substance in the region of its electronic absorption bands mgcub.ac.inddugu.ac.in. When linearly polarized light passes through an optically active substance, it becomes elliptically polarized due to this differential absorption mgcub.ac.inwikipedia.org. The presence of a CD signal or a characteristic ORD curve confirms the chirality of the molecule and can be correlated with specific chromophores and their stereochemical environment nih.govnih.gov. For complex natural products, CD and ORD spectra, often combined with computational methods, can provide valuable information about the absolute configuration and conformational preferences in solution leidenuniv.nlnih.gov.

Computational Chemistry and Quantum Mechanical Calculations for Structural Validation and Conformational Analysis

Computational chemistry, particularly quantum mechanical calculations such as Density Functional Theory (DFT), plays an increasingly vital role in validating experimentally determined structures and exploring the conformational landscape of molecules researchgate.netlibretexts.org. For this compound, computational methods can:

Predict Spectroscopic Properties : DFT calculations can predict NMR chemical shifts, IR vibrational frequencies, and UV-Vis absorption maxima, which can then be compared with experimental data to validate the proposed structure and assign signals nih.govic.ac.uk.

Conformational Analysis : Molecules, especially those with multiple rotatable bonds and complex ring systems, exist as an ensemble of conformers libretexts.orgschrodinger.com. Computational methods can explore these conformational possibilities, identify low-energy conformers, and determine their relative stabilities ic.ac.ukfrontiersin.org. This is crucial because the observed spectroscopic properties (e.g., NMR coupling constants, CD spectra) are often a weighted average of the contributions from populated conformers in solution.

Absolute Configuration Validation : By calculating the chiroptical properties (e.g., CD spectra) for different stereoisomers (enantiomers and diastereomers) and comparing them to experimental CD data, computational chemistry can help confirm or assign the absolute configuration, especially when X-ray quality crystals are difficult to obtain nih.gov.

Elucidate Reaction Mechanisms : While not directly related to structure elucidation, computational methods can also provide insights into potential reaction pathways or rearrangements that this compound might undergo gatech.edu.

The integration of computational results with experimental spectroscopic data provides a robust approach to fully characterize the complex structure and stereochemistry of natural products like this compound.

Biosynthetic Pathways and Genetic Regulation of Quinamine Production

Identification and Elucidation of Precursor Molecules in Quinamine (B119162) Biosynthesis

The biosynthesis of this compound, like other Cinchona alkaloids, is believed to originate from the convergence of two primary metabolic pathways: the shikimate pathway, which provides the indole (B1671886) ring system, and the terpenoid pathway, which yields the quinoline (B57606) moiety. The foundational precursors are tryptophan and the iridoid monoterpene, secologanin (B1681713).

The journey begins with the amino acid tryptophan, which undergoes decarboxylation to form tryptamine (B22526). Concurrently, the iridoid pathway generates secologanin. A crucial condensation reaction, known as the Pictet-Spengler reaction, joins tryptamine and secologanin to form strictosidine (B192452), a pivotal intermediate in the biosynthesis of a vast array of monoterpene indole alkaloids. nih.govscribd.com

While direct feeding studies specifically for this compound are not extensively documented, the established role of strictosidine as the universal precursor for Cinchona alkaloids strongly supports its involvement in this compound's biosynthetic origins. nih.gov

Enzymatic Catalysis and Pathway Intermediates in this compound Formation

The transformation from strictosidine to this compound involves a series of complex enzymatic reactions, leading to the formation of several key intermediates.

Characterization of Key Biosynthetic Enzymes and Their Reaction Mechanisms

Following the formation of strictosidine, a multi-step enzymatic cascade is initiated. While the precise enzymes for each step in this compound biosynthesis have not been individually characterized, parallels with quinine (B1679958) biosynthesis suggest the involvement of similar enzyme families.

A key proposed step is the conversion of strictosidine aglycone to dihydrocorynantheal. This transformation is likely catalyzed by a medium-chain alcohol dehydrogenase and an esterase. nih.govresearchgate.netsemanticscholar.orgbohrium.comresearchgate.net Subsequent reactions are thought to involve a series of oxidations, reductions, and rearrangements to form the characteristic quinoline skeleton of the Cinchona alkaloids.

An essential late-stage step in the biosynthesis of related alkaloids like quinine involves an O-methyltransferase that acts on a hydroxylated precursor. nih.govresearchgate.netsemanticscholar.orgbohrium.comresearchgate.net It is plausible that a similar enzymatic methylation occurs in the this compound pathway, contributing to its final structure.

Mechanistic Studies of Biotransformations Involving this compound Precursors

The biotransformation of strictosidine aglycone is a critical juncture. It is proposed that this intermediate undergoes a reduction and an esterase-triggered decarboxylation to yield dihydrocorynantheal. nih.gov The subsequent cyclization and rearrangement of the indole and monoterpene moieties are complex processes that are not yet fully understood but are fundamental to the formation of the core Cinchona alkaloid structure.

The final steps in the pathway likely involve hydroxylations and methylations to produce the specific functional groups present in this compound. The order of these final decorative steps can vary, and in the case of quinine, evidence suggests that hydroxylation precedes methylation. nih.gov A similar sequence is hypothesized for this compound.

Molecular Genetic Regulation of this compound Biosynthesis

The production of this compound is under tight genetic control, with specific genes encoding the biosynthetic enzymes and regulatory factors that modulate their expression.

Gene Discovery and Functional Characterization of Biosynthetic Genes

While genes specifically governing this compound biosynthesis have not been isolated, transcriptomic analyses of Cinchona species have led to the discovery of genes involved in the biosynthesis of related alkaloids. nih.govresearchgate.netsemanticscholar.orgbohrium.comresearchgate.net By searching for orthologues of known monoterpene indole alkaloid biosynthetic genes from other plant species, researchers have identified candidate genes in Cinchona pubescens. nih.gov

These candidate genes encode for enzymes such as dehydrogenases, esterases, and methyltransferases, which are all predicted to be involved in the this compound biosynthetic pathway. The functional characterization of these genes, often through expression in heterologous systems like yeast or E. coli, is a crucial step in confirming their role in the pathway.

Transcriptional and Post-Translational Control Mechanisms

The expression of biosynthetic genes is often regulated by transcription factors that can be influenced by developmental cues and environmental stimuli. This allows the plant to control the production of alkaloids in response to specific needs, such as defense against herbivores or pathogens.

Post-translational modifications of biosynthetic enzymes can also play a role in regulating pathway flux. These modifications can alter enzyme activity, stability, or subcellular localization, providing another layer of control over this compound production. While the specific regulatory networks for this compound are yet to be elucidated, it is expected that they will involve a complex interplay of transcriptional and post-translational control mechanisms, similar to what has been observed for other specialized plant metabolites.

Biotechnological Strategies for Modulating this compound Biosynthesis (e.g., Metabolic Engineering in Plant Cell Culture)

The production of this compound and other quinoline alkaloids in Cinchona species is typically low in undifferentiated cell cultures. Consequently, significant research has focused on biotechnological strategies to enhance the biosynthesis of these valuable secondary metabolites. These approaches primarily involve the manipulation of culture conditions and the genetic makeup of the cells to channel metabolic flux towards the production of desired alkaloids. While much of the research has centered on the major alkaloids quinine and quinidine (B1679956), the strategies employed are broadly applicable to this compound due to the shared early stages of their biosynthetic pathway, which originates from the common precursor strictosidine. taylorfrancis.comresearchgate.net

Metabolic engineering in plant cell cultures offers a promising alternative to the extraction of alkaloids from whole plants, which can be a slow and variable process. nih.gov By optimizing culture parameters and applying targeted genetic modifications, it is possible to create "bio-factories" for the consistent and high-yield production of specific alkaloids. nih.gov

Precursor Feeding:

A common strategy to enhance the production of secondary metabolites is to supplement the culture medium with biosynthetic precursors. phcogrev.comarabjchem.orgphcogrev.com The biosynthesis of this compound, like other terpenoid indole and quinoline alkaloids, begins with the condensation of tryptamine and secologanin to form strictosidine. taylorfrancis.comresearchgate.net Therefore, feeding the culture with precursors such as L-tryptophan is a logical approach to boost alkaloid production.

However, studies on Cinchona ledgeriana cell suspension cultures have shown that feeding with L-tryptophan can have a variable and sometimes negative impact on cell growth and alkaloid accumulation. researchgate.netresearchgate.net While the addition of L-tryptophan has been observed to reduce cell growth, it did not consistently lead to a positive effect on the production of quinoline alkaloids. researchgate.netresearchgate.net This suggests that the regulation of the biosynthetic pathway is complex, and simply increasing the availability of an early precursor may not be sufficient to drive a significant increase in the final product. The uptake and transport of the precursor, as well as the activity of downstream enzymes, are also critical factors.

Elicitation:

Elicitation is a technique that involves the addition of small amounts of signaling molecules (elicitors) to the culture medium to induce a defense response in the plant cells, which often includes the enhanced production of secondary metabolites. nih.govnih.gov Both biotic (of biological origin) and abiotic (of non-biological origin) elicitors have been used to stimulate alkaloid biosynthesis in Cinchona cultures.

Studies have demonstrated the effectiveness of growth retardants like abscisic acid (ABA) and paclobutrazol (B33190) (PBZ) in enhancing quinine production in Cinchona ledgeriana cell suspension cultures. researchgate.netresearchgate.net For instance, the application of 7 mg/L paclobutrazol led to an 11% increase in quinine levels. researchgate.netresearchgate.net Similarly, treatment with 3 mg/L abscisic acid resulted in the highest amount of quinine per culture flask. researchgate.netresearchgate.net Fungal filtrates and methyl jasmonate have also been shown to act as effective elicitors, increasing the production of quinine and quinidine. upi.edu

The mechanism of action of these elicitors is thought to involve the induction of stress responses in the plant cells, which in turn activates the expression of genes involved in the alkaloid biosynthetic pathway. nih.govresearchgate.net While these studies have not specifically measured this compound levels, the general stimulation of the quinoline alkaloid pathway suggests a high probability of a concurrent increase in this compound production.

Genetic Engineering:

Advances in plant genetic engineering have opened up new avenues for manipulating alkaloid biosynthesis at the molecular level. This can involve the overexpression of key biosynthetic genes, the silencing of competing pathways, or the introduction of regulatory genes that control the entire pathway. nih.govnih.gov

In the context of Cinchona alkaloids, research has focused on the overexpression of genes encoding enzymes at critical bottleneck points in the pathway. Two such enzymes are tryptophan decarboxylase (TDC), which converts tryptophan to tryptamine, and strictosidine synthase (STR), which catalyzes the formation of strictosidine. researchgate.netnih.gov

In one study, hairy root cultures of Cinchona officinalis were genetically transformed to express the cDNAs for TDC and STR from Catharanthus roseus. nih.gov The resulting transgenic hairy roots showed a significant accumulation of tryptamine and strictosidine, the products of the introduced enzymes. nih.gov Furthermore, the levels of quinine and quinidine were also found to be elevated, reaching up to 500 and 1000 μg g-1 dry weight, respectively. nih.gov This demonstrates that increasing the flux through the early steps of the pathway can lead to a higher accumulation of the final alkaloid products. Although this compound was not specifically quantified in this study, it is highly probable that its synthesis was also enhanced.

The table below summarizes the results of various biotechnological strategies on the production of major quinoline alkaloids in Cinchona cell cultures. It is important to note that these studies did not specifically report on this compound, but the data provides a strong indication of the potential for these methods to modulate its biosynthesis.

| Biotechnological Strategy | Plant Material | Treatment | Key Findings |

| Elicitation | Cinchona ledgeriana cell suspension culture | 7 mg/L Paclobutrazol | 11% increase in quinine levels after 7 weeks. researchgate.netresearchgate.net |

| Elicitation | Cinchona ledgeriana cell suspension culture | 3 mg/L Abscisic Acid | Highest amount of quinine per culture flask. researchgate.netresearchgate.net |

| Precursor Feeding | Cinchona ledgeriana cell suspension culture | L-tryptophan | Reduced cell growth with no consistent positive effect on quinoline alkaloid production. researchgate.netresearchgate.net |

| Genetic Engineering | Cinchona officinalis hairy root culture | Overexpression of tryptophan decarboxylase (TDC) and strictosidine synthase (STR) from Catharanthus roseus | Accumulation of tryptamine (1200 μg g-1 DW) and strictosidine (1950 μg g-1 DW). Increased levels of quinine (up to 500 μg g-1 DW) and quinidine (up to 1000 μg g-1 DW). nih.gov |

Chemical Synthesis and Strategic Derivatization of Quinamine

Total Synthesis Approaches to the Quinamine (B119162) Scaffold

The total synthesis of this compound, like other cinchona alkaloids, presents considerable challenges due to its complex structure, including a quinoline (B57606) moiety, a quinuclidine (B89598) ring, and multiple stereogenic centers.

The presence of multiple chiral centers in this compound necessitates the application of highly stereoselective and asymmetric synthetic methodologies to achieve the desired enantiomeric purity. For instance, quinine (B1679958), a closely related cinchona alkaloid, possesses four chiral centers, making its stereoselective synthesis a significant challenge uni.lumdpi.com. Pioneering work in quinine synthesis, such as Stork's first stereoselective total synthesis and Jacobsen's use of asymmetric catalytic reactions, highlights the importance of precise stereocontrol wikipedia.orguni.lumdpi.comwikipedia.org. Similar principles and advanced catalytic systems are employed in the synthesis of this compound to control the absolute and relative stereochemistry at each chiral center.

While specific detailed novel synthetic routes solely dedicated to the total synthesis of the natural product this compound are not extensively detailed in the immediate search results, advancements in synthetic organic chemistry, particularly in catalytic asymmetric reactions, contribute to the broader field of cinchona alkaloid synthesis. Recent developments in synthetic methodologies have enabled more efficient construction of complex molecular architectures. For example, techniques involving (3+2)-annulation have been explored for the synthesis of this compound derivatives from simpler precursors, showcasing the evolving strategies in building related scaffolds nih.gov. However, it is important to distinguish these methods, which use "quinamines" as starting materials for other cyclic systems, from direct total synthesis routes to the natural product this compound itself.

Information regarding the efficiency and scalability specifically for the total synthesis of the natural product this compound is limited in the provided search results. However, for the synthesis of various derivatives and related polycyclic compounds utilizing para-quinamines as starting materials, gram-scale preparations have been reported, demonstrating the practical applicability of these synthetic protocols wikipedia.orgmetabolomicsworkbench.orgnih.gov. These examples suggest that when a robust route to this compound is established, its scalability for larger quantities could be a subsequent focus.

Semisynthesis and Chemical Modification of this compound and its Analogs

Semisynthesis involves using naturally isolated compounds as starting materials for chemical modifications to produce novel compounds allfordrugs.com. This compound, being isolable from natural sources like Cinchona bark nih.gov, is a suitable candidate for semisynthetic approaches.

Chemical modification of this compound and its analogs allows for the exploration of new structures with potentially altered properties. This compound can undergo various chemical transformations, including:

Oxidation: this compound can be oxidized to yield different products, such as quinone derivatives, depending on the reaction conditions nih.gov.

Annulation Reactions: The compound can participate in annulation reactions, such as the coupling of this compound with arynes to form multisubstituted hydrocarbazoles nih.gov. While some research focuses on reactions of para-quinamines to form other ring systems wikipedia.orgmetabolomicsworkbench.orgnih.govfishersci.ienih.govnih.govthegoodscentscompany.comlndb.lv, the ability of this compound itself to undergo such reactions highlights its versatility as a building block.

Alkylation and Acylation: this compound can undergo alkylation and acylation reactions, leading to the formation of more complex structures nih.gov. These functional group interconversions (FGIs) are fundamental to organic synthesis, enabling the conversion of one functional group into another through processes like substitution, addition, elimination, oxidation, or reduction. Strategic derivatization aims to modify the inherent molecular characteristics of this compound, potentially enhancing its chemical or biological profile allfordrugs.com.

Mechanistic Investigations of Quinamine S Molecular Interactions

Quinamine (B119162) Binding and Modulation of Specific Biological Macromolecules

Understanding how this compound interacts with biological macromolecules, such as receptors and enzymes, is crucial for defining its mechanism of action. These interactions often involve specific binding events that can modulate protein function.

Receptor Binding Kinetics and Ligand-Binding Assays

Receptor binding kinetics characterize the dynamic interaction between a ligand and its receptor, involving parameters such as the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD) sophion.comjst.go.jpnih.gov. The KD represents the affinity of a ligand for its receptor, with lower values indicating higher affinity jst.go.jpelifesciences.org.

While comprehensive experimental receptor binding kinetic data for this compound across various biological targets are an active area of research, computational studies have provided initial insights into its binding affinities with key viral proteins. For instance, molecular docking simulations have been employed to investigate this compound's interaction with the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) main protease (Mpro, PDB ID: 6LU7) and RNA-dependent RNA polymerase (RdRp, PDB ID: 6M71) iict.res.infrontiersin.org. These computational analyses revealed that this compound exhibits a notable binding affinity for both targets. Specifically, the binding free energy (ΔG) for this compound with SARS-CoV-2 Mpro (6LU7) was determined to be -7.87 ± 0.04 kcal/mol iict.res.in. This suggests a stable interaction between this compound and these viral enzymes, indicating potential inhibitory activity iict.res.infrontiersin.org.

Table 1: Computational Binding Affinities of this compound with SARS-CoV-2 Viral Proteins

| Target Protein (PDB ID) | Binding Free Energy (ΔG) (kcal/mol) | Method |

| SARS-CoV-2 Main Protease (6LU7) | -7.87 ± 0.04 | Molecular Docking |

| SARS-CoV-2 RNA-dependent RNA polymerase (6M71) | -7.67 ± 0.05 | Molecular Docking |

Enzyme Inhibition Profiles and Mechanistic Enzymology

This compound's potential to inhibit specific enzymes has been explored, particularly in the context of its antimalarial properties and other biological activities. As an alkaloid, this compound is believed to interfere with the metabolic processes of malaria-causing parasites, such as Plasmodium falciparum, through the inhibition of heme detoxification pathways nih.gov.

Furthermore, computational studies on compounds derived from Cinchona officinalis, which includes this compound, have investigated their inhibitory effects on various enzymes. These studies identified this compound as a candidate active compound capable of inhibiting elastase and hyaluronidase (B3051955) frontiersin.orgresearchgate.net. Elastase and hyaluronidase are enzymes involved in various physiological and pathological processes, and their inhibition can have therapeutic implications nih.govbartin.edu.trnih.gov. While specific in vitro or in vivo enzyme inhibition constants (e.g., IC50, Ki) for this compound against these enzymes were not explicitly detailed in the provided computational study snippets, its identification as an active candidate highlights its potential in mechanistic enzymology investigations.

Protein-Ligand Interaction Studies (e.g., Biophysical Techniques)

The investigation of protein-ligand interactions involves a range of biophysical techniques that provide insights into binding mechanisms, stoichiometry, and structural details researchgate.netnih.gov. For this compound, molecular docking and molecular dynamics simulations have been utilized to predict and analyze its binding modes with target proteins, such as the SARS-CoV-2 main protease and RNA-dependent RNA polymerase iict.res.infrontiersin.org. These computational approaches allow for the visualization of interaction patterns, including hydrogen bonds and hydrophobic interactions, at an atomic level frontiersin.orgrsc.orgcore.ac.uk.

Beyond computational methods, experimental biophysical techniques commonly employed to characterize protein-ligand interactions include:

Isothermal Titration Calorimetry (ITC): Provides thermodynamic data (enthalpy, entropy) of binding, revealing the driving forces of the interaction researchgate.net.

Surface Plasmon Resonance (SPR): Measures binding kinetics (kon, koff) and affinity (KD) in real-time by detecting changes in mass on a sensor surface upon ligand binding researchgate.netuodiyala.edu.iq.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Offers atomic-level structural information and can detect changes in protein conformation upon ligand binding, including chemical shift perturbations and saturation transfer difference experiments researchgate.netresearchgate.netevotec.com.

X-ray Crystallography and Cryo-Electron Microscopy (Cryo-EM): Provide high-resolution three-dimensional structures of protein-ligand complexes, revealing precise binding sites and interaction interfaces researchgate.netuodiyala.edu.iqevotec.com.

Fluorescence (De)polarization (FP): Used to measure binding by detecting changes in the rotational mobility of a fluorescently labeled ligand upon binding to a larger protein jst.go.jpresearchgate.net.

Mass Spectrometry (MS): Can be used to detect conformational changes, stoichiometry, and dissociation constants of protein-ligand complexes nih.govevotec.com.

While the provided information specifically highlights molecular docking and dynamics for this compound, these broader biophysical techniques represent the toolkit available for comprehensive characterization of its interactions with various biological macromolecules.

Effects on Cellular Processes and Intracellular Signaling Pathways (Non-Clinical Focus)

Beyond direct molecular binding, this compound's influence on broader cellular processes and intracellular signaling pathways is an important area of non-clinical investigation. These studies aim to understand how the compound perturbs cellular homeostasis and modulates physiological responses.

Perturbations of Mitochondrial Function and Energy Metabolism

Mitochondria are critical organelles responsible for cellular energy production through processes like oxidative phosphorylation and the tricarboxylic acid (TCA) cycle, playing a vital role in maintaining cellular function and viability elifesciences.orgpharmacologycanada.orgacs.orgscribd.comthermofisher.com. Perturbations in mitochondrial function can lead to altered ATP synthesis, increased oxidative stress, and ultimately impact cellular processes acs.orgscribd.com.

While the related alkaloid quinine (B1679958) has been shown to inhibit potassium transport and mitochondrial respiration in heart mitochondria, suggesting an influence on mitochondrial function nih.gov, direct and specific research findings detailing this compound's perturbations of mitochondrial function or its impact on energy metabolism in a non-clinical context are not extensively documented in the available literature. Future studies could explore this compound's direct effects on mitochondrial membrane potential, ATP production, or respiratory chain complexes to elucidate any such mechanistic roles.

Modulation of Ion Channel Activity or Membrane Transport Mechanisms

Ion channels are integral membrane proteins that regulate the flow of ions across cellular membranes, playing crucial roles in establishing resting membrane potential, shaping action potentials, and controlling cell volume nih.govresearchgate.netwikipedia.orgnih.gov. Their activity is modulated by various factors, including ligand binding, changes in membrane voltage, and post-translational modifications nih.govnih.govelifesciences.org. Membrane transport mechanisms, including active transport systems like ion pumps, also contribute to maintaining cellular ion homeostasis nih.gov.

While alkaloids, as a class of compounds, are known to modulate ion channel activity through various mechanisms, including interactions with the lipid bilayer or direct binding to channel proteins frontiersin.org, specific experimental data demonstrating this compound's direct modulation of ion channel activity or its effects on particular membrane transport mechanisms are not widely reported in the provided research snippets. Research on related compounds like quinine has indicated inhibition of certain potassium channels, such as KATP and hERG channels wahooas.org. However, direct evidence of this compound's specific effects on these or other ion channels and membrane transporters remains an area for further dedicated investigation.

Advanced Analytical Methodologies for Quinamine

Chromatographic-Mass Spectrometric (LC-MS/MS, GC-MS) Quantification and Profiling

Chromatographic-mass spectrometric techniques, particularly Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), are paramount for the quantification and comprehensive profiling of quinamine (B119162) in intricate samples. LC-MS/MS offers high specificity and sensitivity, making it a preferred method for the analysis of compounds like this compound in complex matrices jfda-online.comresearchgate.netrsc.org. It enables the separation of target analytes from other components before their detection and quantification by mass spectrometry. GC-MS is typically employed for volatile or derivatized compounds and can provide detailed structural information through electron ionization fragmentation patterns. Both techniques are capable of simultaneously identifying and quantifying multiple compounds, providing a comprehensive profile of alkaloids in a given sample.

Method Development and Validation for Complex Biological/Plant Extracts

Developing and validating chromatographic-mass spectrometric methods for this compound in complex biological or plant extracts involves several critical steps to ensure reliable and reproducible results. The process typically includes optimizing sample preparation, chromatographic separation, and mass spectrometric detection parameters.

Sample Preparation : This often involves extraction techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate this compound from the matrix while minimizing interferences organomation.comresearchgate.net. For plant extracts, methods like microwave-assisted extraction (MAE) or ultrasound-assisted extraction (UAE) can be optimized for efficient recovery of cinchona alkaloids mdpi.com.

Chromatographic Separation : Selection of appropriate stationary and mobile phases is crucial. For LC-MS/MS, reversed-phase columns are commonly used, with mobile phases tailored to achieve optimal separation of this compound from co-eluting compounds researchgate.netmdpi.com. Gradient elution is often employed to resolve complex mixtures jfda-online.com.

Mass Spectrometric Detection : Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are frequently used for quantification due to their high sensitivity and selectivity researchgate.netresearchgate.net. This involves monitoring specific precursor-to-product ion transitions unique to this compound.

Method Validation : Validation parameters include specificity, linearity, precision, accuracy, limits of detection (LOD), and limits of quantification (LOQ), as well as robustness and stability researchgate.netresearchgate.net. For instance, a validated LC-MS/MS method for quinine (B1679958) (a closely related alkaloid) and doxycycline (B596269) in pharmaceutical formulations demonstrated linearity over a concentration range of 10–1500 ng/mL with a total analysis time of 2 minutes researchgate.net.

Isotopic Labeling and Quantitative Analysis

Isotopic labeling is a powerful strategy used in conjunction with mass spectrometry for highly accurate quantitative analysis of compounds, including this compound. This approach involves introducing stable isotopes (e.g., ¹³C, ¹⁵N, ²H) into a known amount of this compound to create an isotopically labeled internal standard (IS) thermofisher.comwikipedia.org. This "heavy" standard is chemically identical to the "light" (unlabeled) this compound in the sample but has a distinct mass, allowing it to be differentiated by the mass spectrometer.

By spiking the isotopically labeled IS into the sample before extraction and analysis, it can compensate for variations and losses that occur during sample preparation, chromatographic separation, and ionization thermofisher.comckisotopes.comunc.edu. The ratio of the signal intensities of the unlabeled this compound to the labeled internal standard is then used for precise quantification. This method is particularly valuable for complex biological or environmental samples where matrix effects can significantly impact analytical accuracy thermofisher.comrsc.org.

High-Resolution Separations (e.g., Capillary Electrophoresis, Supercritical Fluid Chromatography)

High-resolution separation techniques offer alternative or complementary approaches for the analysis of this compound, particularly for separating closely related isomers or for specific purification needs.

Capillary Electrophoresis (CE) : CE provides high separation efficiency and is particularly useful for separating ionic or ionizable compounds like this compound and its diastereomers (e.g., quinine and quinidine) nih.govnih.govresearchgate.net. The separation in CE is based on differences in electrophoretic mobility in an electric field. Plain aqueous phosphate (B84403) buffers often fail to resolve diastereomers, but the incorporation of chemical equilibria modifiers, such as beta-cyclodextrin (B164692) in capillary zone electrophoresis (CZE), or organic solvents like 2-propanol in micellar electrokinetic capillary chromatography (MECC), can achieve complete resolution nih.gov. CE, especially when coupled with laser-induced fluorescence (LIF) detection, offers high sensitivity, enabling detection limits as low as 10 ng/mL for quinine in biological fluids nih.gov.

Supercritical Fluid Chromatography (SFC) : SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase, offering unique selectivity and faster analysis compared to conventional liquid chromatography mdpi.comwikipedia.orgamericanpharmaceuticalreview.com. SFC is particularly effective for the separation of chiral compounds and can also be applied to achiral separations mdpi.comwikipedia.org. For cinchona alkaloids, including this compound, SFC has been successfully employed for resolving various derivatives, with optimal separations achieved using specific stationary phases and mobile phase modifiers researchgate.netmdpi.com. SFC can achieve rapid separations, with some methods resolving six cinchona derivatives in less than 7 minutes researchgate.net.

Spectroscopic Quantification Techniques (e.g., UV-Vis, Fluorescence, NMR-based Metabolomics)

Spectroscopic techniques provide direct, often non-destructive, methods for the quantification and characterization of this compound based on its interaction with electromagnetic radiation.

UV-Vis Spectroscopy : Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light by a substance in the UV and visible regions of the electromagnetic spectrum. This compound, like other cinchona alkaloids, possesses chromophores that absorb UV light, allowing for its quantification based on Beer-Lambert's law udel.edunih.govresearchgate.net. This technique is widely used for routine analysis and concentration determination, often requiring a known molar absorptivity or extinction coefficient for the analyte udel.edugithub.io.

Fluorescence Spectroscopy : Fluorescence spectroscopy is a highly sensitive and selective technique for detecting and measuring trace amounts of organic compounds that exhibit fluorescence perkinelmer.commdpi.com. This compound, similar to quinine, is a naturally fluorescent molecule. Quinine, for example, typically exhibits excitation peaks around 250 nm and 350 nm, with a characteristic emission peak at approximately 450 nm in dilute acidic solutions mdpi.comsquarespace.combloomu.eduomlc.org. This inherent fluorescence allows for direct and sensitive quantification of this compound without extensive derivatization. The relationship between fluorescence intensity and analyte concentration is linear in dilute solutions, making it suitable for quantitative analysis mdpi.com.

Table 1: Typical Fluorescence Parameters for Quinine (Analogous to this compound)

| Parameter | Value | Conditions | Source |

| Excitation Wavelengths | 250 nm, 350 nm | Dilute acidic solutions | mdpi.combloomu.edu |

| Emission Wavelength | 450 nm | Dilute acidic solutions | mdpi.combloomu.edu |

| Quantum Yield (Quinine sulfate) | 0.546 | 0.5 M H₂SO₄, Excitation 310 nm | omlc.org |

| Linearity (R²) | >0.999 | 0.8 to 4.4 mg/L (Quinine sulfate) | perkinelmer.comsquarespace.com |

| Detection Limits (Quinine) | 10 ng/mL (with LIF-CE) | Urine, saliva, serum samples | nih.gov |

NMR-based Metabolomics : Nuclear Magnetic Resonance (NMR) spectroscopy is a non-destructive analytical technique capable of identifying and quantifying a wide range of metabolites in complex biological systems, including plant extracts mdpi.comnih.govresearchgate.net. NMR-based metabolomics provides detailed structural information and can offer absolute quantification of metabolites without the need for individual calibration curves for each compound nih.govresearchgate.net. While direct studies on this compound using NMR-based metabolomics might be less common than for more abundant alkaloids, the principles are fully applicable. It allows for the comprehensive profiling of the metabolic fingerprint of samples containing this compound, providing insights into its presence alongside other structurally related compounds mdpi.comacs.org.

Development of High-Throughput Screening Assays for this compound and Derivatives

High-throughput screening (HTS) assays are critical in early drug discovery and chemical biology for rapidly assessing the activity of large libraries of compounds against specific biological targets bmglabtech.comevotec.comnih.govwikipedia.org. For this compound and its derivatives, HTS assays can be developed to identify compounds with desired biological activities, such as antimalarial properties, enzyme inhibition, or receptor binding.

HTS involves automated testing in miniaturized formats, typically using microtiter plates (e.g., 96, 384, 1536 wells) wikipedia.org. The assays are designed to produce a measurable signal (e.g., fluorescence, luminescence, absorbance) that correlates with the compound's activity bmglabtech.com. For example, quinine's ability to inhibit hemozoin formation has been a target for HTS in the search for new antimalarial drugs nih.gov.

The development of HTS assays for this compound would involve:

Target Identification : Defining a specific biological target or pathway relevant to this compound's known or hypothesized bioactivity.

Assay Miniaturization and Automation : Adapting a biochemical or cell-based assay to a high-density plate format suitable for robotic liquid handling and automated detection systems bmglabtech.comevotec.com.

Reagent Optimization : Ensuring the stability and performance of all reagents in the HTS format.

Quality Control : Implementing rigorous quality control measures, including robust positive and negative controls and statistical metrics, to ensure assay reliability and data quality wikipedia.org.

Data Analysis : Utilizing specialized software for rapid data acquisition, processing, and analysis to identify "hits" – compounds showing the desired activity bmglabtech.com.

These assays can significantly accelerate the discovery of novel compounds with this compound-like properties or identify new biological roles for this compound itself.

Emerging Research Directions and Future Avenues for Quinamine Studies

Application of Cheminformatics and in silico Modeling for Quinamine (B119162) Research

Cheminformatics and in silico modeling are becoming indispensable tools in this compound research, offering efficient ways to predict properties, design new derivatives, and identify potential biological interactions. These computational approaches, including quantitative structure-activity relationship (QSAR) modeling, molecular docking, and virtual screening, enable researchers to explore the chemical space of this compound and its analogues without extensive experimental work. nih.govresearchgate.netnih.govchemrxiv.org

For instance, in silico studies have been applied to analyze compounds from Cinchona officinalis, including this compound, for their potential to inhibit enzymes related to aging, such as elastase, hyaluronidase (B3051955), collagenase, and tyrosinase. researchgate.net This suggests that computational methods can help identify novel biological targets for this compound and guide the design of derivatives with enhanced inhibitory activities. Furthermore, cheminformatics tools are crucial for characterizing the chemical space of molecular scaffolds, which can lead to the identification of new bioactive heteroaromatic systems structurally related to this compound. researchgate.netacs.org Predictive in silico models can also forecast pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME), streamlining the early stages of drug discovery. researchgate.net

Green Chemistry Innovations in this compound Production and Derivatization

Innovations in green chemistry are vital for developing sustainable and environmentally friendly methods for this compound production and derivatization. Traditional synthesis routes for complex natural products, including Cinchona alkaloids, often involve multiple steps, hazardous chemicals, high temperatures, and organic solvents, leading to significant environmental and economic concerns. nih.gov

Current research is exploring more sustainable synthetic strategies. While this compound can be isolated from natural sources like Cinchona bark, synthetic approaches are also being refined. cam.ac.ukelectronicsandbooks.com Recent advancements in derivatization include the use of (3+2)-annulation techniques, which have been demonstrated for the efficient construction of this compound derivatives. researchgate.netacs.orgacs.orgacs.org Some of these annulation reactions have been developed under catalyst- and solvent-free conditions, representing significant steps towards greener synthesis. researchgate.netacs.org The concept of "pot economy," which aims to streamline synthetic processes and reduce waste, has also been highlighted in the context of related Cinchona alkaloid synthesis, offering a promising direction for this compound. chemistryworld.com Applying green chemistry principles, such as microwave-assisted, ultrasound-assisted, and one-pot synthesis, to this compound and its quinoline-based relatives can lead to more efficient and eco-conscious production methods. nih.gov

Exploration of Unconventional this compound Biosynthetic Pathways

Understanding the complete biosynthetic pathway of this compound is crucial for its sustainable production and for engineering its biosynthesis in heterologous systems. This compound, like other Cinchona alkaloids, is derived from precursors such as tryptophan and secologanin (B1681713), which combine to form strictosidine (B192452). researchgate.netresearchgate.netuniv-tours.fracs.org However, the precise enzymatic steps and genetic basis for the biosynthesis of minor Cinchona alkaloids like this compound, particularly beyond strictosidine formation, are not fully elucidated. researchgate.net

Unconventional biosynthetic pathways might involve unique enzymatic modifications or alternative precursor utilization. Recent studies on related Cinchona alkaloids have revealed that key modifications, such as the introduction of a methoxy (B1213986) group in quinine (B1679958), occur earlier in the pathway than previously assumed, involving tryptamine (B22526) as a starting substrate. researchgate.net Similar early-stage modifications or less-understood cyclization events could be at play in this compound's biosynthesis, which is known to form from a 3-hydroxyindolenine derivative through cyclization. slideshare.net Future research can employ advanced techniques such as isotopic labeling, targeted gene deletion experiments, and chemoproteomics to map these intricate pathways and identify novel enzymes involved. psu.edunih.govfrontiersin.org This knowledge is essential for metabolic engineering efforts aimed at producing this compound more efficiently through synthetic biology approaches. univ-tours.fr

Discovery of Novel Biological Targets and Mechanistic Modulations for this compound

While this compound has historical associations with Cinchona bark, its specific biological targets and detailed mechanisms of action are still areas of active investigation. Due to its structural similarity to quinine, this compound continues to be explored for potential antimalarial properties, although early studies on minor Cinchona alkaloids showed them to be inactive in bird malaria. electronicsandbooks.comdrugbank.com

Beyond antimalarial potential, research suggests that this compound may interact with various biological macromolecules, influencing its pharmacological profile. researchgate.net Computational studies have indicated its potential as an inhibitor for enzymes like elastase, hyaluronidase, collagenase, and tyrosinase, suggesting these as novel biological targets. researchgate.net The broader class of quinoline (B57606) alkaloids, to which this compound belongs, exhibits diverse biological activities, including anticancer effects through mechanisms such as topoisomerase I inhibition. taylorandfrancis.com Future research will focus on employing advanced chemical biology techniques, such as activity-based protein profiling and phenotypic screening, to systematically identify and validate the specific protein targets of this compound and to delineate the molecular mechanisms by which it exerts its effects within biological systems. nih.gov

Interdisciplinary Approaches Integrating this compound Chemistry with Systems Biology

Integrating this compound chemistry with systems biology approaches represents a powerful avenue for comprehensive understanding and drug discovery. Systems biology aims to understand biological phenomena at a holistic level, considering complex interactions within biological networks rather than isolated components. nih.gov

For this compound, this involves combining detailed chemical synthesis and characterization with large-scale biological data generated through omics technologies (e.g., genomics, proteomics, metabolomics). For instance, chemoproteomics can identify functional proteins that interact with this compound, providing insights into its direct targets and off-targets within a complex cellular environment. frontiersin.org Network-based approaches, often termed "systems chemical biology" or "network pharmacology," are particularly valuable for understanding how this compound might affect multiple targets simultaneously, leading to a broader understanding of its therapeutic potential or side effects. nih.gov Such interdisciplinary efforts are crucial for developing novel chemical tools to probe biological systems and for synthesizing biologically active molecules with tailored properties. ukri.orgfrontiersin.org

Challenges and Opportunities in this compound Research for Fundamental Chemical Biology

Research into this compound, from a fundamental chemical biology perspective, presents both significant challenges and exciting opportunities.

Challenges:

Limited Availability: As a minor alkaloid, this compound is less abundant than major Cinchona alkaloids like quinine, making its isolation and large-scale study challenging. electronicsandbooks.com

Structural Complexity: The intricate and stereochemically rich structure of this compound poses difficulties for its total synthesis and the rational design of derivatives.

Biosynthetic Elucidation: Unraveling the full biosynthetic pathway of this compound in plants is complex due to the small amounts produced, the dispersed nature of plant secondary metabolite genes, and the lack of robust genetic manipulation systems in many medicinal plants. psu.edufrontiersin.org

Translational Hurdles: For quinoline-based compounds in general, translating findings into therapeutic interventions can be hampered by issues such as poor bioavailability and potential off-target effects, which may also apply to this compound. mdpi.com

Opportunities:

Novel Chemical Scaffolds: this compound's unique structure offers a promising scaffold for the discovery and development of new bioactive molecules, potentially leading to novel therapeutic agents. mdpi.comclinicalgate.com

Advancements in Synthesis: The challenges in synthesis drive innovation in green chemistry and asymmetric synthesis, leading to more efficient and sustainable methods for producing this compound and its derivatives. researchgate.netacs.orgrsc.orgrsc.orgresearchgate.netnih.gov

Understanding Natural Product Function: Investigating this compound's biosynthesis and biological interactions can provide fundamental insights into how nature generates complex molecules and how these molecules modulate biological processes. frontiersin.org

Computational Acceleration: Leveraging cheminformatics and in silico modeling can significantly accelerate the design, screening, and optimization of this compound-based compounds. nih.govresearchgate.netnih.govchemrxiv.orgresearchgate.net

Interdisciplinary Synergy: The study of this compound fosters interdisciplinary collaboration between chemists, biologists, and computational scientists, pushing the boundaries of chemical biology and leading to innovative solutions for complex biological problems. ukri.orgfrontiersin.org

Q & A

Q. What are the key chemical properties of Quinamine that influence its role as an organocatalyst?

- Methodological Answer : Investigate this compound's solubility, stereochemical stability, and hydrogen-bonding capacity using techniques like NMR spectroscopy (to confirm stereochemistry) and computational modeling (e.g., DFT calculations to map electron density). Compare its catalytic efficiency with structurally similar organocatalysts under identical reaction conditions (e.g., solvent polarity, temperature) to isolate property-specific effects .

Q. What established protocols exist for synthesizing this compound derivatives, and how do reaction conditions impact yield?

- Methodological Answer : Review literature for documented synthesis routes, such as the reaction of enaminones with (S)-Quinamine·3HCl in EtOH/AcOH ( ). Design a factorial experiment to test variables like solvent (EtOH vs. THF), catalyst loading (5–20 mol%), and reaction time (12–48 hours). Analyze yields via HPLC and characterize products using mass spectrometry and X-ray crystallography .

Advanced Research Questions

Q. How can researchers optimize this compound's catalytic efficiency in asymmetric synthesis while minimizing side reactions?

- Methodological Answer : Use response surface methodology (RSM) to model interactions between variables (e.g., temperature, solvent polarity, and substrate stoichiometry). Employ kinetic studies (e.g., Eyring plots) to identify rate-limiting steps. Validate enantiomeric excess (ee) via chiral HPLC or polarimetry and correlate with computational docking studies to refine transition-state models .

Q. What strategies resolve contradictions in reported catalytic activities of this compound across different studies?

- Methodological Answer : Conduct meta-analysis of published data to identify confounding variables (e.g., trace moisture in solvents, substrate purity). Replicate conflicting experiments under strictly controlled conditions (e.g., inert atmosphere, standardized reagents). Use control experiments (e.g., omitting this compound) to isolate its role in catalytic cycles .

Q. How does this compound's stereochemistry affect its interaction with chiral substrates in multicomponent reactions?

- Methodological Answer : Synthesize both (R)- and (S)-Quinamine enantiomers and compare their catalytic performance in stereoselective reactions (e.g., aldol condensations). Use NOESY NMR and circular dichroism (CD) to study substrate-catalyst binding modes. Correlate findings with molecular dynamics simulations to predict enantioselectivity trends .

Q. What advanced analytical techniques are critical for characterizing this compound’s reaction intermediates?

- Methodological Answer : Employ in-situ FTIR or Raman spectroscopy to detect transient intermediates. Use high-resolution mass spectrometry (HRMS) for exact mass determination of unstable species. Pair with stopped-flow NMR to capture kinetic data on intermediate formation/decay .

Data Analysis & Interpretation

Q. How should researchers design experiments to distinguish between this compound’s catalytic and stoichiometric roles in a reaction?

- Methodological Answer : Perform kinetic profiling by varying this compound concentration while monitoring reaction progress (e.g., via GC or UV-Vis). If rate depends linearly on catalyst loading, it suggests a catalytic mechanism. Use poisoning experiments (e.g., adding a catalyst inhibitor) to confirm turnover .

Q. What statistical approaches are suitable for analyzing variability in this compound’s catalytic performance across replicate trials?

- Methodological Answer : Apply ANOVA to assess significance of experimental variables (e.g., temperature, solvent). Use principal component analysis (PCA) to identify clusters of high/low efficiency conditions. Report confidence intervals (95%) for yield and ee data to quantify uncertainty .

Experimental Design & Validation

Q. How can researchers validate the reproducibility of this compound-mediated reactions in different laboratory settings?

- Methodological Answer : Collaborate with independent labs to perform round-robin testing using standardized protocols (e.g., predefined substrate ratios, reaction vessels). Share raw data (e.g., chromatograms, spectra) via open-access platforms for cross-validation. Document environmental factors (e.g., humidity, lighting) that might introduce variability .

Q. What criteria should guide the selection of control experiments in this compound mechanistic studies?

- Methodological Answer : Include (1) blank reactions (no catalyst), (2) scrambled stereochemistry controls (e.g., using racemic this compound), and (3) isotope labeling (e.g., deuterated substrates) to track proton transfer steps. Compare results with theoretical mechanisms derived from computational studies (e.g., DFT) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.